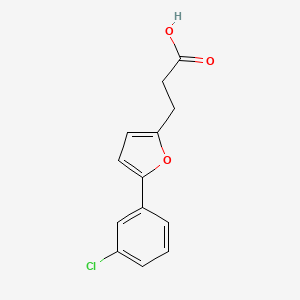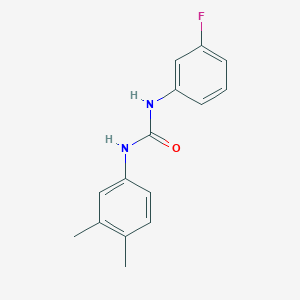
Tert-butyl diphenylmethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl diphenylmethyl ether is an organic compound with the molecular formula C17H20O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its stability and resistance to various chemical reactions, making it useful in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl diphenylmethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For example, this compound can be prepared by reacting tert-butoxide ion with diphenylmethyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of strong bases such as sodium hydride (NaH) or silver oxide (Ag2O) to generate the alkoxide ion, which then reacts with the alkyl halide. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl diphenylmethyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, this compound can undergo these reactions, although they are less common.
Common Reagents and Conditions
Acidic Cleavage: Reagents such as HBr or HI in aqueous solutions are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions, although these reactions are not typical for ethers.
Major Products
Acidic Cleavage: Produces an alcohol and an alkyl halide.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced products can be formed, though these are less common.
Scientific Research Applications
Tert-butyl diphenylmethyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and resistance to various reactions.
Biology: Employed in lipid extraction processes for high-throughput lipidomics.
Industry: Utilized in the production of other chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl diphenylmethyl ether exerts its effects primarily involves the cleavage of the C–O bond. This process can be facilitated by strong acids, leading to the formation of an alcohol and an alkyl halide. The reaction mechanism can follow either an S_N2 or S_N1 pathway, depending on the specific conditions and substituents involved .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a gasoline additive to increase octane number.
Ethyl tert-butyl ether (ETBE): Similar to MTBE, used as a gasoline additive.
tert-Butyl methyl ether: Used in organic synthesis and as a solvent.
Uniqueness
Tert-butyl diphenylmethyl ether is unique due to its stability and resistance to various chemical reactions, making it particularly useful in applications where other ethers might not be suitable. Its ability to form stable complexes with various drugs also sets it apart from other similar compounds .
Properties
CAS No. |
28567-35-3 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
[(2-methylpropan-2-yl)oxy-phenylmethyl]benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,3)18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
IZEUKNVMEDOCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



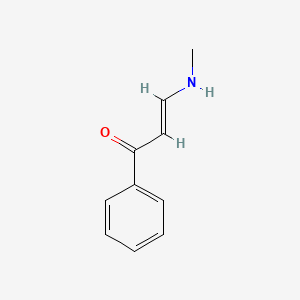
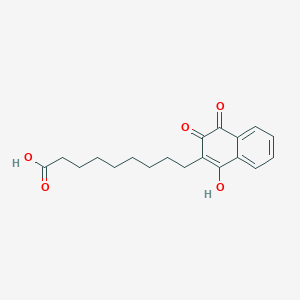
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
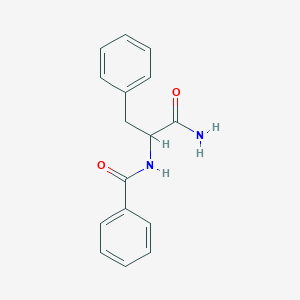
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
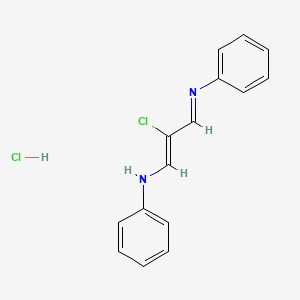
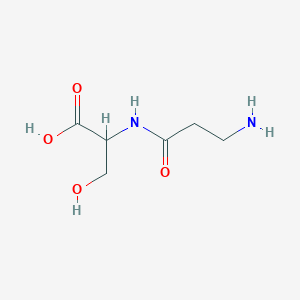

![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)

